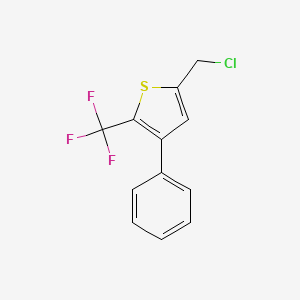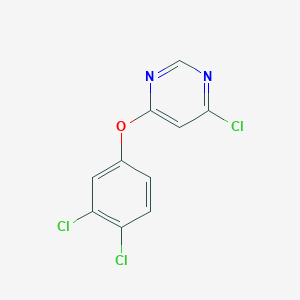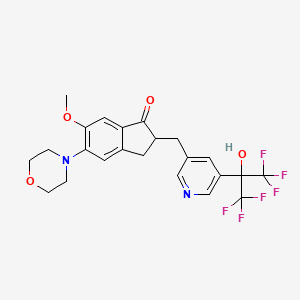
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is a heterocyclic compound that features a thiophene ring substituted with chloromethyl, phenyl, and trifluoromethyl groups. Thiophene derivatives are known for their diverse applications in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and structural versatility .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can be achieved through various methods. One common approach involves the functionalization of the thiophene ring. For instance, the Gewald reaction, Paal-Knorr synthesis, and Fiesselmann thiophene synthesis are typical methods used to prepare thiophene derivatives . These reactions often involve the condensation of sulfur with α-methylene carbonyl compounds or α-cyano esters under specific conditions.
Industrial Production Methods
Industrial production of thiophene derivatives typically involves large-scale reactions using readily available starting materials and efficient catalysts. For example, the direct fluorination of thiophene with molecular fluorine or the use of electrophilic fluorinating agents like SF₃⁺ can be employed to introduce trifluoromethyl groups . The chloromethylation and phenylation steps can be carried out using chloromethylating agents and aryl halides, respectively, under appropriate conditions.
Análisis De Reacciones Químicas
Types of Reactions
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions, altering its electronic properties.
Coupling Reactions: The phenyl group can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), and reducing agents (e.g., lithium aluminum hydride). The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted thiophenes, while coupling reactions can produce biaryl or polyaryl compounds .
Aplicaciones Científicas De Investigación
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene has several scientific research applications:
Organic Electronics: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Materials Science: Thiophene-based materials are explored for their use in corrosion inhibitors, conductive polymers, and photochromic compounds.
Mecanismo De Acción
The mechanism of action of 5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene depends on its specific application. In organic electronics, the compound’s electronic properties, such as charge transport and light absorption, are crucial. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Bis(trifluoromethyl)thiophene: This compound features two trifluoromethyl groups and is known for its use in organic electronics and materials science.
3-Phenylthiophene: Lacking the chloromethyl and trifluoromethyl groups, this compound is simpler but still finds applications in organic synthesis and materials.
Uniqueness
5-(Chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene is unique due to the combination of its substituents, which confer distinct electronic and steric properties. The presence of the trifluoromethyl group enhances its electron-withdrawing capability, while the chloromethyl group provides a reactive site for further functionalization .
Propiedades
Fórmula molecular |
C12H8ClF3S |
|---|---|
Peso molecular |
276.71 g/mol |
Nombre IUPAC |
5-(chloromethyl)-3-phenyl-2-(trifluoromethyl)thiophene |
InChI |
InChI=1S/C12H8ClF3S/c13-7-9-6-10(8-4-2-1-3-5-8)11(17-9)12(14,15)16/h1-6H,7H2 |
Clave InChI |
YZXJXLWFXUMNEZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(SC(=C2)CCl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[h]quinoline-4-carbonitrile](/img/structure/B13978688.png)




![Methyl 2-{[(3-nitrophenyl)sulfonyl]amino}benzoate](/img/structure/B13978731.png)


